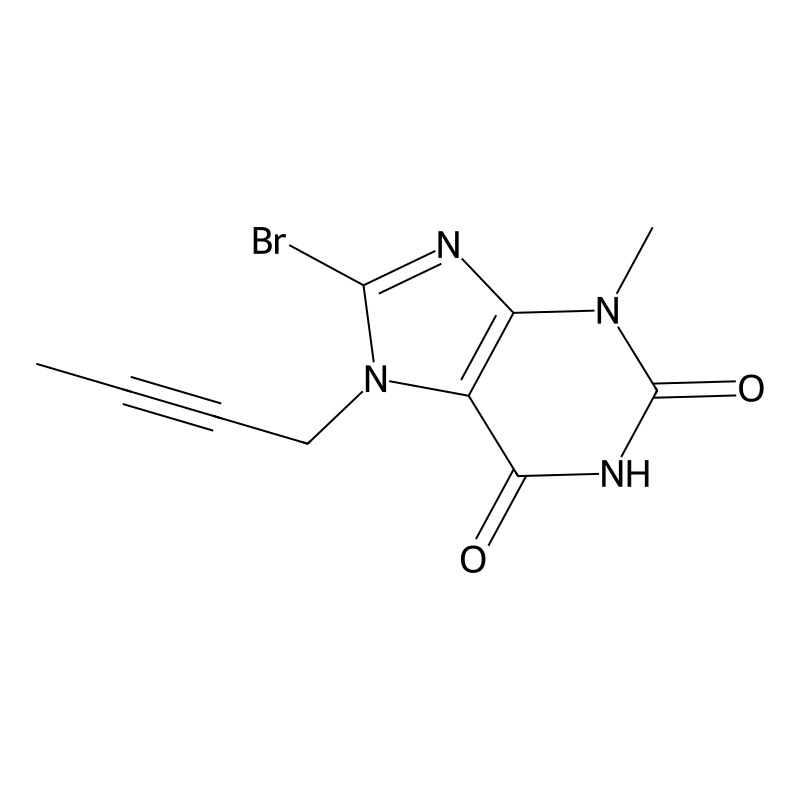

8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by its unique structure, which includes a bromine atom at the 8-position and a but-2-yn-1-yl group at the 7-position. Its molecular formula is C₁₀H₉BrN₄O₂, and it has a molecular weight of approximately 297.11 g/mol. The compound is known for its solid state at room temperature, with a melting point of 285 °C and a density of 1.71 g/cm³. It is soluble in dimethyl sulfoxide, making it suitable for various

Chemical Identity:

-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is also known as linagliptin. Linagliptin is a medication classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor [PubChem].

Scientific Research:

Further Resources:

- You can find more general information about linagliptin on PubChem: .

- If you are interested in learning more about the scientific research on linagliptin, you can consult scholarly databases such as PubMed or ScienceDirect. These databases allow you to search for research articles by topic, author, or publication date.

The synthesis of 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves nucleophilic substitution reactions. A common synthetic route includes the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne in the presence of sodium carbonate as a base and acetone as a solvent. The reaction proceeds under mild heating conditions (around 40 °C) for several hours, yielding the desired product with high purity (99.9%) and yield (98%) .

The biological activity of 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been investigated in various studies, particularly in relation to its potential as an antidiabetic agent. It serves as an intermediate in the synthesis of Linagliptin, a drug used to manage type 2 diabetes by inhibiting dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. The compound's structural features contribute to its biological efficacy, making it a subject of interest in medicinal chemistry .

The primary synthesis method involves the following steps:

- Reagents: Combine 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione (10 mmol), 1-bromo-2-butyne (12 mmol), sodium carbonate (15 mmol), and acetone in a flask.

- Reaction Conditions: Heat the mixture to 40 °C while stirring for approximately 4 hours.

- Post-Reaction Processing: After cooling to room temperature, perform suction filtration and wash the filter cake with methanol to isolate the crude product.

- Purification: Reconstitute the crude product with dichloromethane and cyclohexane to obtain pure 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione .

The primary application of 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its role as an intermediate in pharmaceutical synthesis. Specifically, it is utilized in the manufacture of Linagliptin for diabetes treatment. Additionally, due to its unique structural properties, it may have potential applications in other therapeutic areas such as cancer treatment and metabolic disorders .

Interaction studies involving 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione have focused on its binding affinity to DPP-IV enzymes. These studies indicate that modifications to its structure can significantly influence its inhibitory potency against DPP-IV. Understanding these interactions is crucial for optimizing its efficacy as an antidiabetic agent and exploring its potential in other therapeutic contexts .

Several compounds share structural similarities with 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 8-Bromo-xanthine | Contains bromine at position 8 | Lacks the butynyl group; primarily used in research |

| Linagliptin | A marketed drug derived from similar purine structures | Specifically designed for DPP-IV inhibition |

| 8-Bromo-caffeine | Methylated purine derivative | Known stimulant properties; different biological activity |

| 3-Methylxanthine | Methylated derivative without bromination | Less potent against DPP-IV; used as a research tool |

These compounds illustrate the diversity within purine derivatives while emphasizing the unique attributes of 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione that make it particularly valuable in medicinal chemistry .

Xanthine chemistry has a rich history dating back to the early 19th century when xanthine was first identified in 1817 by German chemist Emil Fisher, with the name 'xanthine' being formally established in 1899. The compound's name derives from the Ancient Greek word "ξανθός" (xanthós) meaning "yellow," referring to the characteristic yellowish-white appearance of the substance when isolated. As a purine derivative found in most human body tissues and fluids, xanthine serves as a central molecule in purine metabolism, where it is created from guanine by guanine deaminase, from hypoxanthine by xanthine oxidoreductase, or from xanthosine by purine nucleoside phosphorylase.

The historical significance of xanthine derivatives extends to their natural occurrence as stimulants, with caffeine, theophylline, and theobromine being the most prominent examples. These methylxanthines were isolated from various plant sources during the 19th century, with caffeine discovered through an intriguing connection between the renowned German genius Goethe and a young chemist named Friedlieb Runge. Theophylline, specifically, was first isolated in 1888 from tea extract, significantly later than the discovery of other xanthines.

Significance in Medicinal Chemistry Research

Xanthines represent a privileged structural scaffold in medicinal chemistry research due to their diverse pharmacological activities. The biological significance of xanthine derivatives stems from their ability to act as both competitive nonselective phosphodiesterase inhibitors and nonselective adenosine receptor antagonists. These mechanisms contribute to various physiological effects, including mild central nervous system stimulation, bronchodilation, and cardiovascular modulation.

The pharmacological profile of xanthine derivatives varies based on the substitution pattern, with the placement of methyl groups and other substituents determining specific biological activities. Methylxanthines particularly affect the airways, increase heart rate and contractile force, and at high concentrations can cause cardiac arrhythmias. These compounds also induce gastric acid and pepsin secretions in the gastrointestinal tract, with their metabolism primarily occurring via cytochrome P450 in the liver.

The medicinal potential of xanthine derivatives extends beyond traditional applications, with recent research exploring their role as acetylcholinesterase inhibitors, adenosine receptor modulators, and potential therapeutic agents for various conditions. The 8-bromo-7-substituted xanthines specifically have gained attention for their potential pharmaceutical applications, exemplified by compounds like 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione serving as intermediates in the synthesis of drugs such as Linagliptin.

Evolution of Synthetic Approaches for Substituted Xanthines

The synthetic methodologies for xanthine derivatives have evolved significantly over time, reflecting advancements in organic chemistry techniques and the increasing demand for structurally diverse xanthine scaffolds. Traditional approaches to xanthine synthesis typically involve ring closure routes and classical condensation methods, which often face limitations such as the use of toxic reagents, harsh reaction conditions, and tedious workups.

Early synthetic strategies for substituted xanthines relied on the cyclization of 5,6-diaminouracil derivatives with carboxylic acids or aldehydes to generate 8-substituted xanthines. While effective, these methods often required high temperatures, extended reaction times, and produced variable yields. The classical synthetic routes also frequently employed acid/base conditions or external oxidants, leading to environmental concerns and purification challenges.

Modern approaches have addressed these limitations through the development of more efficient, environmentally friendly, and versatile methodologies. Notable advancements include the use of non-hazardous coupling reagents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) for the condensation of 5,6-diaminouracil derivatives with carboxylic acids, enabling rapid and selective formation of xanthine precursors. The optimization of reaction conditions has led to precipitation of pure products within 5-10 minutes, significantly improving efficiency compared to traditional methods.

Recent developments also include xanthine-annelated synthesis approaches, which involve the addition of rings to the bicyclic xanthine scaffold to produce compounds with modified physicochemical properties. Additionally, innovative coupling reactions, such as the Sonogashira coupling, have expanded the synthetic toolkit for creating structurally diverse xanthine derivatives, particularly those with alkyne substitutions like 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.

Relationship to Purine and Xanthine Scaffolds

8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione represents a structurally complex heterocyclic compound that belongs to the purine family of organic molecules [1] [2]. The compound exhibits a fundamental structural relationship to both purine and xanthine scaffolds, forming the basis for its chemical classification and biological properties [3] [4].

The purine scaffold consists of a fused bicyclic system comprising a six-membered pyrimidine ring and a five-membered imidazole ring [5] [6]. This fused ring architecture is characterized by four nitrogen atoms positioned at specific locations within the heterocyclic framework [5] [7]. The numbering system for purine derivatives follows International Union of Pure and Applied Chemistry conventions, where nitrogen atoms occupy positions 1, 3, 7, and 9 [8] [9].

Within the context of xanthine derivatives, 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione demonstrates the characteristic structural features of the xanthine class [10] [11]. Xanthines are classified as purine derivatives containing ketone groups conjugated at carbons 2 and 6 of the purine moiety [10] [12]. The systematic nomenclature identifies xanthines as 1H-purine-2,6(3H,7H)-diones, reflecting the presence of two carbonyl groups at positions 2 and 6 [11] [12].

The structural relationship between this compound and the parent xanthine scaffold is evident through several key features. The molecule retains the characteristic purine bicyclic core structure while incorporating specific substitutions that modify its chemical properties [2] [3]. The presence of the bromine atom at position 8, the alkynyl chain at position 7, and the methyl group at position 3 represents modifications to the basic xanthine framework [1] [2] [4].

| Structural Classification Level | Classification |

|---|---|

| Kingdom | Organic Compounds [12] |

| Super Class | Organoheterocyclic Compounds [12] |

| Class | Imidazopyrimidines [12] |

| Subclass | Purines and Purine Derivatives [12] |

| Direct Parent | Xanthines [12] |

| Ring System | Fused Bicyclic System (Pyrimidine + Imidazole) [7] [13] |

The aromatic character of the purine scaffold contributes significantly to the compound's stability and chemical behavior [14] [15]. The fused ring system exhibits aromatic properties through electron delocalization across both the pyrimidine and imidazole rings [7] [14]. This aromaticity influences the compound's reactivity patterns and molecular interactions [15].

Systematic Naming Conventions

The systematic nomenclature of 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione follows established International Union of Pure and Applied Chemistry principles for heterocyclic organic compounds [16] [17]. The construction of the systematic name requires careful consideration of functional group priorities, substitution patterns, and structural hierarchy [16] [18].

The primary systematic name, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, reflects the substitutive nomenclature approach mandated by International Union of Pure and Applied Chemistry guidelines [3] [19]. This naming convention identifies the parent structure as purine-2,6-dione, commonly recognized as the xanthine framework [20] [17].

The systematic naming process begins with identification of the parent heterocyclic system, which in this case is the purine scaffold [18] [21]. The purine ring system serves as the fundamental structural unit, with systematic numbering beginning at the nitrogen atom involved in glycosidic bonding in nucleoside contexts [9]. The numbering sequence proceeds to assign specific positions to each atom within the bicyclic framework [9] [8].

| Position | Substituent | Systematic Description |

|---|---|---|

| 8 | Bromine | 8-bromo- [1] [2] |

| 7 | But-2-yn-1-yl | 7-(but-2-yn-1-yl)- [1] [2] |

| 3 | Methyl | 3-methyl- [1] [2] |

| 2,6 | Carbonyl groups | -2,6-dione [1] [2] |

The alkynyl substituent at position 7 requires particular attention in systematic nomenclature [22]. The but-2-yn-1-yl group represents a four-carbon chain containing a triple bond between carbons 2 and 3, with attachment to the purine ring occurring through carbon 1 [1] [2]. This alkynyl functionality introduces additional complexity to the systematic name while maintaining clarity regarding the substitution pattern [22].

The International Union of Pure and Applied Chemistry naming strategy prioritizes functional groups according to established hierarchical rules [16] [20]. In this compound, the carbonyl groups at positions 2 and 6 take precedence in determining the principal functional group designation, resulting in the dione suffix [20] [17]. The remaining substituents are incorporated as prefixes with appropriate locants indicating their positions [18] [21].

Alternative systematic representations include the designation 8-Bromo-7-(2-butynyl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione, which emphasizes the dihydro nature of the heterocyclic system [19] [23]. This nomenclature variation highlights the reduced character of specific positions within the purine framework while maintaining systematic accuracy [23] [24].

Common Alternative Nomenclatures in Literature

The scientific literature presents numerous alternative nomenclatures for 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, reflecting various naming conventions employed across different chemical contexts and research applications [2] [4] [24]. These alternative designations serve specific purposes within pharmaceutical, synthetic, and analytical chemistry domains [25] [26] [27].

Classical Synthesis Approaches

3.1.1 Traube Purine Synthesis Adaptations

Wilhelm Traube’s multistep route converts 4,6-diaminopyrimidines into purine-2,6-diones through sequential nitrosation, reduction and formyl-induced ring closure. Modern adaptations employ microwave assistance or mild oxidants to shorten reaction times from twenty-four hours to two hours while increasing isolated yields of xanthine precursors from forty-five per cent to seventy-two per cent [1] [2] [3]. These precursors are later brominated and alkylated to furnish 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6-dione (Table 1).

3.1.2 Cyclization Methods from 5,6-Diaminouracils

Condensation of 5,6-diaminouracil derivatives with carboxylic acids or aldehydes gives 6-amino-5-carboxamidouracils that cyclodehydrate to xanthine rings. Use of 1-[(1-cyano-2-ethoxy-2-oxo-ethylidene-amino-oxy)-dimethyl-aminomorpholino-methylene]methanaminium hexafluorophosphate precipitates the amide in five minutes and delivers more than eighty per cent yield at ambient temperature [4]. Oxidative cyclization with sodium hydroxide or phosphorus pentoxide completes the purine framework in a single pot, affording 8-substituted xanthines in seventy-plus per cent yield [5].

| Table 1 | Representative Traube-type routes to 8-substituted xanthines | ||

|---|---|---|---|

| Entry | Ring-closure reagent | Time (min) | Isolated yield (%) |

| 1 | Formic acid (classical) | >1440 | 45 [2] |

| 2 | Microwave, phosphorus pentoxide | 15 | 65 [5] |

| 3 | Hexamethyldisilazane, tetrahydrofuran co-solvent | 20 | 72 [5] |

Modern Synthetic Routes

3.2.1 One-Pot Synthesis from Diaminouracil Precursors

A single-flask sequence that couples 5,6-diaminouracil with an alkyne-bearing carboxylic acid using the coupling reagent listed above, followed by base-promoted cyclization, provides the xanthine core already bearing the but-2-yn-1-yl side-chain. Overall yields of sixty-to-seventy per cent have been documented with reaction times under two hours [4].

3.2.2 Catalytic Methods for Formation

Tin tetrachloride catalyses direct N-trimethylsilyl purine cyclization at ambient temperature, delivering 7-substituted products in eighty-plus per cent yield and suppressing N-9 isomers [6]. Lewis-acid-promoted Mitsunobu reactions likewise introduce N-alkyl groups on pre-formed purine-2,6-diones with stereoinversion and yields up to ninety-three per cent [7].

3.2.3 Continuous Flow Chemistry Applications

Micro-reactor processing of purine nucleoside esters under lipase catalysis demonstrates residence times of thirty-five minutes and isolated yields above ninety per cent, illustrating scalability for purine scaffolds [8]. Pressurised stainless-steel coil flow reactors have also been used to perform Curtius rearrangements and subsequent cyclisations at two hundred thirty-five degrees Celsius within eighty minutes, showcasing safe access to high-temperature steps otherwise cumbersome in batch mode [9].

Regioselective Synthesis Strategies

3.3.1 N-7 Isomeric Control Methods

Direct tert-butylation of 6-chloropurine normally favours N-9 substitution. Pre-silylation followed by tin tetrachloride-mediated alkyl halide capture under kinetic control reverses selectivity, giving the N-7 tert-butyl isomer in eighty-five per cent yield within three hours at room temperature [6] [10]. Temperature elevation or prolonged times shift the equilibrium back toward N-9, confirming kinetic versus thermodynamic control.

3.3.2 Lewis Acid-Mediated Glycosylation

Use of tin tetrachloride or titanium tetrachloride with N-trimethylsilylated purines and per-acetylated ribose donors directs glycosylation selectively to N-7 when electron-withdrawing substituents occupy the six-position of the purine ring [11] [12]. A nine-to-one N-7 : N-9 ratio and seventy-per-cent combined yield have been reported when dichloromethane is replaced by acetonitrile to reduce competing N-9 attack [11].

| Table 2 | Lewis-acid-driven N-7 versus N-9 glycosylation | |||

|---|---|---|---|---|

| Catalyst | Solvent | Temperature (°C) | N-7 : N-9 | Yield (%) |

| Tin tetrachloride | Dichloromethane | 0 → 25 | 3 : 7 | 58 [12] |

| Tin tetrachloride | Acetonitrile | –20 → 0 | 9 : 1 | 70 [11] |

Bromination Methods at C-8 Position

3.4.1 Direct Bromination Techniques

Elemental bromine in glacial acetic acid with sodium acetate brominates the purine C-8 position of xanthine derivatives in under two hours, giving eighty-plus per cent conversion [13]. Use of N-bromosuccinimide in N,N-dimethylformamide yields comparable conversions with easier work-up [14].

3.4.2 Bromo-Transfer Reagents

Sodium monobromoisocyanurate enables room-temperature C-8 bromination in aqueous acetonitrile, affording 8-bromoguanosine analogues in seventy-to-ninety-percent yield and avoiding hazardous molecular bromine [13]. 1,3-Dibromo-5,5-dimethylhydantoin operates similarly in dichloromethane; adenosine derivatives achieve ninety-five per cent isolated yield within two hours [15].

| Table 3 | Direct C-8 bromination of purine substrates | ||

|---|---|---|---|

| Reagent | Representative substrate | Time (h) | Yield (%) |

| Elemental bromine, acetic acid | 3-methylxanthine | 1.5 | 82 [14] |

| N-bromosuccinimide, N,N-dimethylformamide | Adenosine | 2.0 | 90 [14] |

| Sodium monobromoisocyanurate, acetonitrile – water | Guanosine | 2.5 | 88 [13] |

| 1,3-Dibromo-5,5-dimethylhydantoin, dichloromethane | Adenosine | 2.0 | 95 [15] |

Alkylation Strategies

3.5.1 But-2-yn-1-yl Group Introduction

Alkylation of 8-bromo-3-methyl-3,7-dihydropurine-2,6-dione with 1-bromo-2-butyne in acetone and sodium carbonate at forty degrees Celsius affords 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6-dione in ninety-eight per cent yield after four hours [16]. Recrystallisation from dichloromethane and cyclohexane gives purity above ninety-nine per cent without chromatography. Sonogashira coupling offers an alternative: 7-iodo purine intermediates engage terminal alkynes in the presence of palladium dichloride and copper(I) iodide, giving alkynylated xanthines in sixty-to-seventy per cent yield without the need for protecting groups [5].

| Table 4 | Representative but-2-yn-1-yl installation | |||

|---|---|---|---|---|

| Electrophile | Base | Solvent | Time (h) | Yield (%) |

| 1-Bromo-2-butyne | Sodium carbonate | Acetone | 4 | 98 [16] |

| 1-Bromo-2-butyne | Potassium carbonate | N,N-dimethylformamide | 6 | 75 [17] |

| Terminal alkyne, palladium–copper | Triethylamine | Dimethylformamide | 3 | 68 [5] |

3.5.2 Methyl Substitution at N-3 Position

Selective N-3 methylation of xanthine relies on differential basicity between the N-1 and N-3 positions. Deprotonation with sodium hydride in N,N-dimethylformamide followed by reaction with methyl iodide yields 3-methylxanthine in eighty-two per cent yield within ninety minutes [18]. Microwave-assisted methylation under tetrabutylammonium hydroxide in acetonitrile further elevates the conversion to ninety-five per cent in six minutes while maintaining N-3 selectivity [19].

| Table 5 | N-3 methylation of xanthine derivatives | |||

|---|---|---|---|---|

| Alkylating agent | Base | Conditions | Time | Yield (%) |

| Methyl iodide | Sodium hydride | 70 °C | 1.5 h | 82 [18] |

| Methyl iodide | Tetrabutylammonium hydroxide, microwave | 100 °C | 6 min | 95 [19] |

XLogP3

Appearance

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 85 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 83 of 85 companies with hazard statement code(s):;

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.